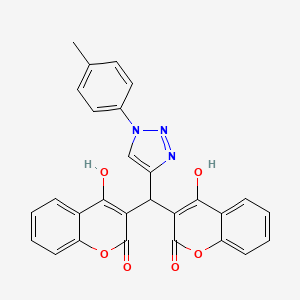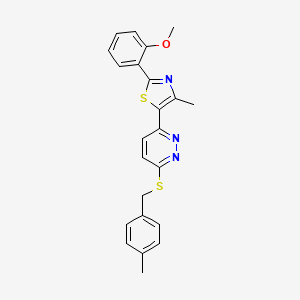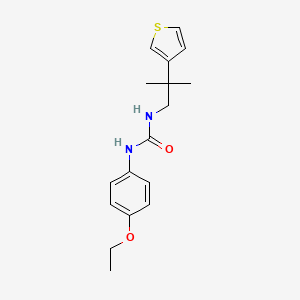
3,3'-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of coumarin . The IR spectrum of a similar compound revealed a strong band at 3185 cm−1, confirming the presence of an OH group and a band at 1700 cm−1, which is characteristic of the coumarin C=O moiety .
Synthesis Analysis
The synthesis of similar compounds has been achieved through phase transfer catalysis reaction of 4-hydroxy-6-methyl-2H-chromen-2-one with alkyl halides . Another method involved the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various sophisticated technologies . The 1H NMR data revealed a signal at 2.72 ppm attributed to the methyl protons, and the aromatic protons resonated between 7.1 and 7.98 ppm .Chemical Reactions Analysis
The as-synthesized compounds were used to synthesize chromenes, 1,8-di-oxo-octahydroxanthenes, and benzypyrazolylcoumarin and biscoumarin derivatives through a one-pot multicomponent reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Crystal Structure Determination : The structure of similar compounds, like 3,3'-[(4-Benzyloxyphenyl)methylene]bis-(4-hydroxy-2H-chromen-2-one), was elucidated using X-ray crystallography, a technique essential for understanding molecular geometry and applications in materials science (Manolov & Maichle-Moessmer, 2012).
Applications in Coordination Polymers and ECL Behaviors
- Coordination Polymers : Research involving triazolyl derivatives, such as in the synthesis of coordination polymers, has demonstrated potential applications in detecting ions and adsorption of dyes. These materials can be used as fluorescent probes for selective detection of ions like Fe3+ in water (Zhao et al., 2019).
Molecular Interaction Studies
- Hydrogen Bonding in Crystals : Studies on compounds like 4-[(4-Hydroxymethyl-2H-1,2,3-triazol-2-yl)methyl]-6-isopropyl-2H-chromen-2-one revealed insights into molecular interactions like hydrogen bonding within crystals, essential for materials science and pharmaceutical applications (El-khatatneh et al., 2016).
Catalysis Research
- Catalytic Applications : Bi- and tri-metallic Rh and Ir complexes containing triazolyl derivatives showed notable catalytic activity for the dihydroalkoxylation of alkynes. These findings are relevant for chemical synthesis and industrial applications (Vuong et al., 2014).
Efficient Synthesis Techniques
- Microwave-assisted Synthesis : Efficient synthesis techniques like microwave-assisted reactions of similar compounds highlight advancements in chemical synthesis, reducing reaction times and energy consumption (Qi et al., 2014).
Antibacterial Studies
- Antibacterial Activity : Biscoumarin derivatives, closely related to the compound , have been studied for their antibacterial activities against strains like Staphylococcus aureus (Li et al., 2015).
Physico-chemical Properties
- Study of Solvent Sensitivity : Research on compounds like 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) provided insights into the sensitivity of these compounds to solvent polarity and their physico-chemical properties (Elenkova et al., 2014).
Antioxidant Activity
- Radical Scavenging Activity : Studies on bis-coumarins, similar in structure to the target compound, revealed their potential as antioxidants and radical scavengers, indicating their possible use in pharmaceuticals and food preservation (Kancheva et al., 2010).
Sensor Applications
- Fluorescence Sensing : Coumarin–triazole derivatives have been studied for their application as fluorescence sensors, particularly for the detection of metal ions like Fe3+ ions, highlighting their potential in environmental monitoring and analytical chemistry (Joshi et al., 2015).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential applications in various fields, given the wide range of biological activities exhibited by coumarin derivatives . Additionally, the development of practical strategies to synthesize carbon-based nanocatalysts for catalytic applications could be another promising direction .
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-[1-(4-methylphenyl)triazol-4-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6/c1-15-10-12-16(13-11-15)31-14-19(29-30-31)22(23-25(32)17-6-2-4-8-20(17)36-27(23)34)24-26(33)18-7-3-5-9-21(18)37-28(24)35/h2-14,22,32-33H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWAKLVXOQJUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441533.png)
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2441534.png)

![2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441537.png)

![4-[5-(1H-Pyrazol-5-yl)thiophene-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2441539.png)
![Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2441545.png)
![Ethyl 4-[4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2441546.png)
![2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2441548.png)

![2-(2-Nitrophenyl)dibenzo[b,d]furan](/img/structure/B2441551.png)
![2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2441553.png)
![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one](/img/structure/B2441555.png)